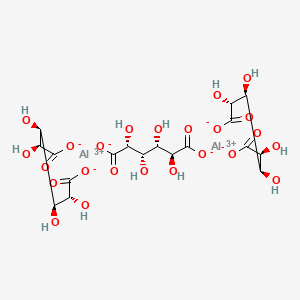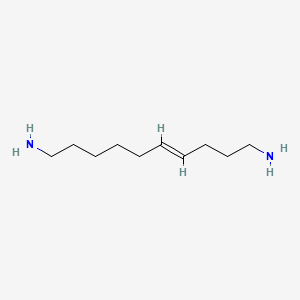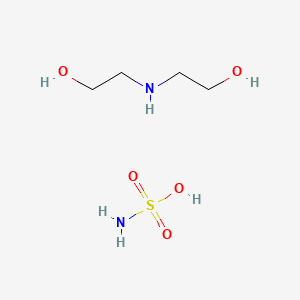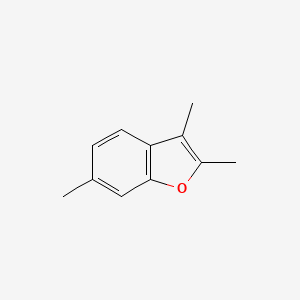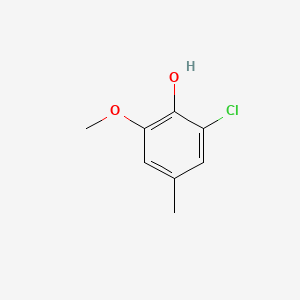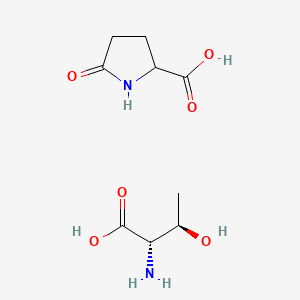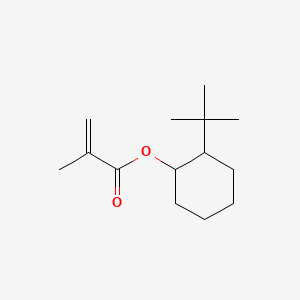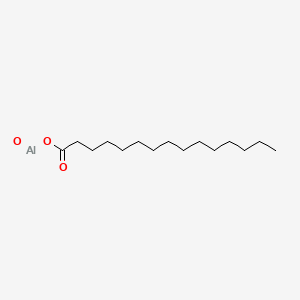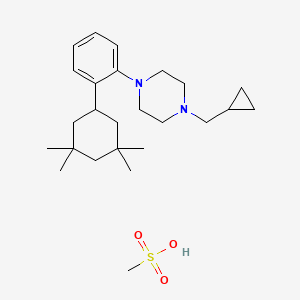
Calcium bis(2-ethylhexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(2-ethylhexanolate): It is a white to pale cream powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is widely used in various industrial applications, including as a catalyst in polymerizations and as a drier in paints and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium bis(2-ethylhexanolate) can be synthesized by reacting sodium 2-ethylhexanoate with calcium chloride. The reaction typically occurs in an organic solvent, and the product is obtained after filtration and drying .
Industrial Production Methods: In industrial settings, calcium bis(2-ethylhexanolate) is produced by the same method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then packaged and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of organic compounds.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as acids or other metal salts can be used under mild to moderate conditions.
Major Products:
Oxidation: The major products are oxidized organic compounds.
Substitution: The products depend on the substituting reagent but generally include new organometallic compounds.
Applications De Recherche Scientifique
Chemistry: Calcium bis(2-ethylhexanolate) is used as a catalyst in various organic synthesis reactions, including polymerizations and oxidation reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of biologically active compounds and in the preparation of materials for medical devices .
Industry: In the industrial sector, it is used as a drier in paints and coatings, where it catalyzes the oxidation of drying oils, accelerating the drying process and enhancing film formation .
Mécanisme D'action
The mechanism of action of calcium bis(2-ethylhexanolate) involves its role as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, thereby accelerating the reaction. In polymerizations, it helps in the formation of polymer chains by activating the monomers . The molecular targets and pathways involved include the activation of oxygen molecules and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
- Cobalt bis(2-ethylhexanoate)
- Zinc bis(2-ethylhexanoate)
- Manganese bis(2-ethylhexanoate)
Comparison: Calcium bis(2-ethylhexanolate) is unique in its specific catalytic properties and solubility profile. Compared to cobalt and manganese bis(2-ethylhexanoate), it is less toxic and more environmentally friendly. Zinc bis(2-ethylhexanoate) shares similar applications but has different catalytic efficiencies and reaction conditions .
Propriétés
Numéro CAS |
93805-79-9 |
|---|---|
Formule moléculaire |
C16H34CaO2 |
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
calcium;2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ca/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
Clé InChI |
USNBCOQMJRWBCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


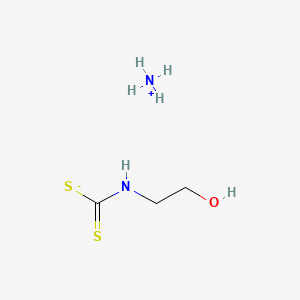
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


